molecular formula C14H14N4O2S2 B2498238 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034283-34-4

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Katalognummer: B2498238
CAS-Nummer: 2034283-34-4
Molekulargewicht: 334.41
InChI-Schlüssel: ORDSRWYTJMEVRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a pyridine sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step involves the sulfonation of the pyridine ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with sulfonamide functionalities can exhibit significant antimicrobial properties. For instance, derivatives similar to N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide have shown effectiveness against various pathogens, including bacteria and fungi. Studies have demonstrated that these compounds can outperform traditional antibiotics in terms of efficacy against resistant strains.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including those associated with liver cancer. For example, certain sulfonamide derivatives have demonstrated selective cytotoxicity against HepG2 cells, indicating their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways. This mechanism is crucial for developing drugs targeting metabolic or signaling pathways in various diseases.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various thiophene-based sulfonamides against multidrug-resistant bacteria. The compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating lower Minimum Inhibitory Concentration (MIC) values compared to conventional antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative analysis involving several sulfonamide derivatives, this compound showed promising results in reducing cell viability in HepG2 liver cancer cell lines at concentrations above 10 µM, outperforming methotrexate as a reference drug .

Wirkmechanismus

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **N-(2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide
  • **N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pyridine-3-sulfonamide

Uniqueness

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is unique due to the presence of both a pyrazole and a thiophene ring, which can confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored properties for specific applications.

Biologische Aktivität

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a synthetic compound that incorporates a thiophene ring, a pyrazole moiety, and a pyridine sulfonamide group. This unique structure suggests potential biological activities, particularly in pharmacology. The compound's design aims to exploit the biological properties of its components, which have been associated with various therapeutic effects, including antimicrobial and anti-inflammatory activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure features:

  • Thiophene Ring : Known for its aromatic properties and biological activity.
  • Pyrazole Moiety : Associated with various pharmacological effects.
  • Pyridine Sulfonamide Group : Enhances solubility and biological interactions.

Biological Activity Overview

The biological activities of this compound are primarily derived from its structural components. Below are some key areas of activity supported by research findings.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various pathogens:

CompoundMIC (μg/mL)Pathogen
7b0.22 - 0.25Staphylococcus aureus
1028 - 168E. coli
4a15.67 - 31.25Salmonella typhimurium

These findings suggest that this compound may possess similar antimicrobial efficacy due to its structural characteristics .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, compounds similar to N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine have demonstrated significant inhibition of inflammation in various models:

CompoundIC50 (μg/mL)Inhibition (%)
A60.5662
B57.2471
C69.1565

These results indicate that the compound may act on cyclooxygenase enzymes (COX), similar to established anti-inflammatory drugs .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in inflammatory pathways.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptors, affecting cellular signaling pathways.

Case Studies

Recent studies have explored the efficacy of thiophene and pyrazole derivatives in various biological assays:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyrazole derivatives, revealing that compounds with thiophene substitutions exhibited enhanced activity against resistant strains of bacteria.
  • Inflammation Models : In vivo studies demonstrated significant reduction in paw swelling in rat models treated with similar pyrazole compounds compared to control groups.

Q & A

Q. Basic: What are the typical synthetic routes and optimization strategies for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide?

Answer:
The synthesis involves multi-step reactions, including:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or aldehydes under acidic conditions.
  • Thiophene coupling : Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to attach the thiophene moiety to the pyrazole ring .
  • Sulfonamide linkage : Reacting pyridine-3-sulfonyl chloride with a primary amine intermediate under controlled pH (7–9) to avoid over-alkylation .
    Optimization strategies :
  • Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to improve final yield (typically 15–30%) .

Q. Advanced: How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

Answer:
Yield discrepancies often arise from:

  • Incomplete coupling reactions : Use high-resolution mass spectrometry (HRMS) to verify intermediate purity before proceeding .
  • Catalyst deactivation : Replace Pd catalysts with air-stable alternatives (e.g., PdCl₂(dppf)) and degas solvents to prevent oxidation .
  • Solvent effects : Optimize solvent polarity using computational tools (e.g., COSMO-RS) to predict solubility and reaction efficiency .
    Case study : A 20% yield increase was achieved by switching from THF to DMSO in thiophene coupling, as confirmed by ^1H NMR .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • ^1H/^13C NMR : Assign peaks for thiophene (δ 6.8–7.4 ppm), pyrazole (δ 7.9–8.2 ppm), and sulfonamide (δ 3.2–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₄H₁₄N₄O₂S₂) with <2 ppm error .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .

Q. Advanced: How can structural ambiguities in the pyrazole-thiophene linkage be resolved?

Answer:

  • X-ray crystallography : Resolve bond angles and confirm regiochemistry of the pyrazole-thiophene junction .
  • 2D NMR (HSQC, HMBC) : Correlate protons and carbons to distinguish between 1,3- and 1,5-substituted pyrazole isomers .
  • DFT calculations : Compare experimental and theoretical NMR shifts to validate stereoelectronic effects .

Q. Basic: What biological targets are associated with this compound?

Answer:

  • Carbonic anhydrase isoforms : Sulfonamide groups inhibit CA IX/XII, relevant in cancer therapy .
  • Kinase enzymes : Pyrazole moieties target ATP-binding pockets (e.g., JAK2, EGFR) .
  • Antimicrobial activity : Thiophene enhances membrane permeability in Gram-negative bacteria .

Q. Advanced: What methodologies are used to identify novel biological targets?

Answer:

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to capture binding proteins .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., Kd < 100 nM for CA XII) .
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance, pinpointing target pathways .

Q. Basic: How does the thiophene-pyrazole-sulfonamide architecture influence structure-activity relationships (SAR)?

Answer:

  • Thiophene : Enhances lipophilicity (logP ~2.5) and π-stacking with aromatic residues in enzyme active sites .
  • Pyrazole : Acts as a hydrogen bond acceptor; methylation at N1 improves metabolic stability .
  • Sulfonamide : Critical for high-affinity binding to zinc-containing enzymes (e.g., carbonic anhydrases) .

Q. Advanced: How can rational design optimize SAR for selective kinase inhibition?

Answer:

  • Molecular docking : Screen against kinase homology models to prioritize substituents (e.g., ethyl vs. methyl groups) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for pyrazole modifications to enhance selectivity over off-target kinases .
  • Metabolic profiling : Introduce fluorine atoms at C3 of thiophene to block CYP450-mediated oxidation .

Q. Basic: What contradictions exist in reported pharmacological data, and how are they addressed?

Answer:

  • Variability in IC₅₀ values : Standardize assay conditions (e.g., pH 7.4, 1% DMSO) to reduce buffer effects .
  • Off-target effects : Use isogenic cell lines (e.g., CA XII KO vs. WT) to validate target specificity .

Q. Advanced: What strategies reconcile discrepancies in enzyme inhibition vs. cellular activity?

Answer:

  • Permeability assessment : Measure P-gp efflux ratios (e.g., Caco-2 assay) to distinguish poor cellular uptake from true lack of activity .
  • Metabolite profiling : Use LC-MS/MS to detect intracellular compound degradation .

Q. Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

  • SwissADME : Estimate solubility (LogS ≈ -4.5), permeability (TPSA ~90 Ų), and drug-likeness .
  • Molinspiration : Predict bioavailability scores based on rotatable bonds (<10) and H-bond donors (<5) .

Q. Advanced: How can molecular dynamics (MD) simulations guide formulation development?

Answer:

  • Solvent interaction analysis : Simulate DMSO/water mixtures to optimize solubility (>10 mg/mL) .
  • Aggregation propensity : Use GROMACS to identify conditions (e.g., pH 5–6) that prevent nanoparticle formation .

Eigenschaften

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c19-22(20,13-2-1-5-15-10-13)16-6-8-18-7-3-14(17-18)12-4-9-21-11-12/h1-5,7,9-11,16H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDSRWYTJMEVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.